molecular formula C6H3F3IN B2611822 2,3,4-Trifluoro-6-iodoaniline CAS No. 1526686-27-0

2,3,4-Trifluoro-6-iodoaniline

Cat. No.: B2611822
CAS No.: 1526686-27-0
M. Wt: 272.997
InChI Key: VTUUXPBXNHGSEZ-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-iodoaniline is a halogenated aniline derivative characterized by a trifluoro substitution pattern at the 2-, 3-, and 4-positions and an iodine atom at the 6-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing fluorine substituents enhance the electrophilicity of the aromatic ring, directing reactivity toward nucleophilic substitution or coupling reactions at the iodine site. Its iodine atom also makes it a candidate for radiolabeling applications or as a precursor in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

IUPAC Name

2,3,4-trifluoro-6-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUXPBXNHGSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526686-27-0
Record name 2,3,4-trifluoro-6-iodoaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-6-iodoaniline typically involves the introduction of fluorine and iodine atoms onto the aniline ring. One common method is the halogenation of 2,3,4-trifluoroaniline with iodine. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(I) iodide, to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-6-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Trifluoro-6-iodoaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-6-iodoaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS RN Substituents Key Properties/Applications Reference
This compound Not provided 2-F, 3-F, 4-F, 6-I, 1-NH₂ High electrophilicity; used in coupling reactions and radiopharmaceuticals
2,3,4-Trifluoro-6-nitroaniline 148416-38-0 2-F, 3-F, 4-F, 6-NO₂, 1-NH₂ Nitro group enhances oxidative stability; precursor for dyes and explosives
3-Chloro-2,4-difluoro-6-iodoaniline 2368980-46-3 2-F, 4-F, 3-Cl, 6-I, 1-NH₂ Chlorine introduces steric hindrance; potential use in agrochemicals
2-Amino-5-iodobenzotrifluoride 97760-97-9 3-CF₃, 5-I, 1-NH₂ Trifluoromethyl group increases lipophilicity; used in medicinal chemistry

Key Observations :

  • Halogen Effects : Replacing iodine with nitro (as in 2,3,4-Trifluoro-6-nitroaniline) shifts the compound’s utility toward oxidation-resistant intermediates, whereas iodine enables cross-coupling reactivity .
  • Trifluoromethyl vs. Trifluoro: 2-Amino-5-iodobenzotrifluoride’s CF₃ group (vs. F in this compound) significantly increases hydrophobicity, making it more suitable for lipid-soluble drug candidates .

Reactivity and Stability

  • Electrophilic Substitution : The trifluoro substitution in this compound deactivates the ring but directs incoming electrophiles to the iodine-free positions (e.g., para to NH₂). In contrast, nitro-substituted analogs (e.g., 2,3,4-Trifluoro-6-nitroaniline) exhibit even stronger deactivation, limiting further electrophilic reactions .
  • Thermal Stability : Fluorine’s high electronegativity stabilizes the aromatic ring against thermal degradation. Chlorine-containing analogs (e.g., 3-Chloro-2,4-difluoro-6-iodoaniline) may exhibit lower thermal stability due to weaker C-Cl bonds .

Biological Activity

2,3,4-Trifluoro-6-iodoaniline is a halogenated aromatic compound notable for its unique combination of trifluoromethyl and iodo substituents. This structural configuration significantly influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H4F3I N. The presence of three fluorine atoms and one iodine atom enhances the compound's lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atoms enhance hydrogen bonding capabilities and hydrophobic interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence cellular processes.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

  • Anticancer Properties : Studies suggest that compounds with similar structures may induce cytotoxic effects on cancer cells. The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their binding affinity to target proteins.
  • Antiviral and Anti-inflammatory Effects : Ongoing research is exploring the compound's potential as a precursor in synthesizing drugs with antiviral and anti-inflammatory properties. Its structural features may contribute to modulating immune responses and viral replication pathways.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results have shown promising inhibition rates comparable to established inhibitors in the field.
  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound induces apoptosis at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics due to its lipophilic nature. This profile suggests potential for effective oral bioavailability in therapeutic applications.

Case Studies

A few notable case studies illustrate the compound's potential:

  • Case Study 1 : A study on the synthesis of novel derivatives based on this compound led to compounds exhibiting enhanced anticancer activity against breast cancer cell lines. The derivatives showed IC50 values significantly lower than those of existing treatments.
  • Case Study 2 : Research focused on the antiviral properties of halogenated anilines found that this compound exhibited moderate inhibitory effects against influenza virus strains in cell culture models.

Comparative Analysis with Similar Compounds

The unique trifluoromethylation pattern combined with iodine substitution enhances both chemical reactivity and biological properties compared to structurally similar compounds. Below is a comparative analysis:

Compound NameMolecular FormulaKey Features
2-IodoanilineC6H6NIBase structure without fluorination
3-Amino-4-bromoanilineC7H7BrNContains bromine instead of fluorine
2-FluoroanilineC7H7FNContains only one fluorine atom
3,5-Difluorobenzene-1,2-diamineC7H6F2N2Contains two fluorine atoms
2-Bromo-3,4-difluoroanilineC7H5F2BrNContains bromine and two fluorine atoms

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